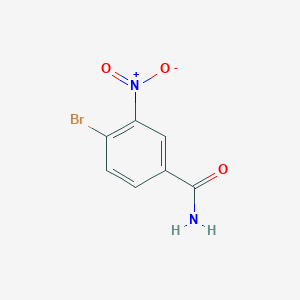

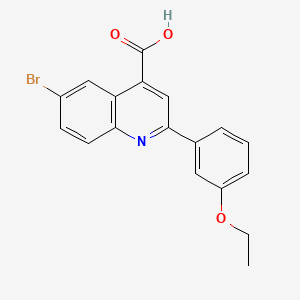

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, often involves multi-step synthetic routes. For instance, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can lead to the formation of dihydro-pyrano[3,2-c]quinoline diones, which upon bromination and further reactions, yield complex quinoline derivatives (Klásek et al., 2003). This highlights the intricate steps involved in constructing the quinoline core and introducing functional groups at specific positions.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as through X-ray crystallography or computational methods, is critical for confirming the configuration and conformation of the synthesized compounds. Studies like the molecular structure, FT-IR, FT-Raman, NBO, HOMO, and LUMO analysis of similar quinoline derivatives provide insight into the stability and electronic properties of these molecules, which are essential for understanding their reactivity and potential interaction with biological targets (Ulahannan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be inferred from studies on similar compounds. Brominated quinolines participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the bromine atom which is a good leaving group. Such reactivities enable the synthesis of a wide range of derivatives with potential biological activities (Ukrainets et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Diuretic Activity

- The synthesis of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid derivatives has been explored for their potential diuretic activity. A study by Ukrainets, Golik, and Chernenok (2013) demonstrated that bromination of quinoline carboxylic acids significantly increases their diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

Biological Activity as Starting Materials

- Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, highlighting their interest as starting materials for the synthesis of analogs of biologically active compounds. This underscores the potential of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in the development of new biological agents (Grinev et al., 1987).

Photophysical Properties

- Padalkar and Sekar (2014) studied the photophysical behaviors of quinoline derivatives, demonstrating their interesting dual emission properties and large Stokes' shift emission patterns. This could imply potential applications of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in photophysical research or as fluorophores (Padalkar & Sekar, 2014).

Antimicrobial and Antimalarial Agents

- Parthasaradhi et al. (2015) synthesized a series of 6-bromo-2-chloro-quinoline derivatives and tested them for antimicrobial and antimalarial activities. The significance of bromine in the quinoline structure, as in 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, is evident in enhancing antimicrobial properties (Parthasaradhi et al., 2015).

Synthesis and Transformation in Organic Chemistry

- Zubkov et al. (2010) explored the synthesis and transformations of quinoline derivatives, including brominated variants. This research provides insights into the chemical behavior and synthesis techniques applicable to 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, useful for organic chemistry and pharmaceutical applications (Zubkov et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWIIJCZIVDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359757 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

350999-95-0 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)